2',3,4,4',6'-Pentahydroxychalcone

Overview

Description

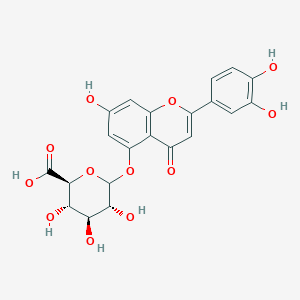

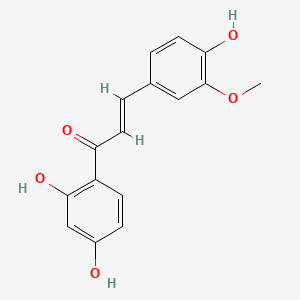

2',3,4,4',6'-pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2', 3, 4, 4', and 6'. It is functionally related to a chalcone. It is a conjugate acid of a this compound(1-).

This compound is a natural product found in Limonium with data available.

Mechanism of Action

Eriodictyol chalcone, also known as 2’,3,4,4’,6’-Pentahydroxychalcone, 2’,4’,6’,3,4-Pentahydroxychalcone, or (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a flavonoid found in a wide range of medicinal plants, citrus fruits, and vegetables . It has been associated with various therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects .

Target of Action

Eriodictyol chalcone has been shown to modulate a number of cell-signaling cascades . It targets pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

The compound interacts with its targets, leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) level via inhibition of the Akt/NF-κB pathway . This implies that eriodictyol chalcone might contribute to its protective effects against high glucose stimulation .

Biochemical Pathways

Eriodictyol chalcone affects various cellular and molecular pathways. It has been predicted to clarify the mode of action in these pathways, contributing to its considerable medicinal properties . The compound has been associated with the Nrf2/HO-1 axis, which plays a crucial role in neuroprotection .

Pharmacokinetics

It is known that the compound’s beneficial biological properties are influenced by the structural variations of citrus flavonoids, such as hydroxyl forms of a and b rings and the presence of 2, 3-unsaturation infused with a 4-oxo group in the c-ring .

Result of Action

The molecular and cellular effects of eriodictyol chalcone’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . These effects are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis .

Biochemical Analysis

Biochemical Properties

Eriodictyol chalcone has been shown to interact with various enzymes, proteins, and other biomolecules. It has been reported that Eriodictyol chalcone can maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects . It has also been shown to modulate a number of cell-signaling cascades .

Cellular Effects

Eriodictyol chalcone has been shown to have various effects on different types of cells and cellular processes. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has also been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis .

Molecular Mechanism

The molecular mechanisms of Eriodictyol chalcone to prevent or reduce certain conditions are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis . For example, it has been shown to exert its anticancer effect by inducing apoptosis, halting the G2/M cell cycle through inhibiting the mTOR/PI3K/Akt cascades .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as its neuroprotective effects .

Dosage Effects in Animal Models

The effects of Eriodictyol chalcone vary with different dosages in animal models. Preclinical studies on Eriodictyol chalcone in diverse cell lines and animal models have established the idea of Eriodictyol chalcone as a feasible agent capable of specifically ameliorating certain conditions .

Metabolic Pathways

Eriodictyol chalcone is involved in various metabolic pathways. In plants, the Eriodictyol chalcone biosynthetic pathway starts from L-tyrosine, the general precursor for flavonoid biosynthesis .

Transport and Distribution

It is known that Eriodictyol chalcone is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables .

Subcellular Localization

Some isoforms of Eriodictyol chalcone have been shown to localize in the cytoplasm and the nucleus, while other isoforms are restricted to the cytoplasm only .

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYNQCDRNZCNX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343534 | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73692-51-0, 14917-41-0 | |

| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',6',3,4-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4',6'-pentahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of eriodictyol chalcone in plants?

A1: Eriodictyol chalcone serves as a crucial precursor in the biosynthesis of aurones, a class of yellow pigments found in certain flowers. For instance, in yellow snapdragon flowers, eriodictyol chalcone and its 4'-O-glucoside are directly converted into aurones, contributing to their distinctive coloration []. Additionally, eriodictyol chalcone, along with naringenin chalcone, is converted to riccionidin A in the liverwort Marchantia polymorpha [].

Q2: Which enzyme is responsible for the conversion of eriodictyol chalcone to aureusidin in Marchantia polymorpha?

A2: In Marchantia polymorpha, a polyphenol oxidase known as aureusidin synthase (MpAS1) catalyzes the conversion of eriodictyol chalcone to aureusidin. This enzyme demonstrates a higher activity with eriodictyol chalcone compared to its structural analog, naringenin chalcone [].

Q3: How is eriodictyol chalcone metabolized in tomato plants?

A3: In tomato fruits, eriodictyol chalcone undergoes a series of modifications, resulting in various conjugate metabolites. These modifications follow similar patterns to those observed in naringenin chalcone metabolism. The accumulation of these metabolites varies during fruit ripening, with some reaching peak levels at the breaker stage, others at the turning stage, and others gradually increasing until the red stage [].

Q4: Can you describe the distribution of eriodictyol chalcone and its metabolites within tomato fruit?

A4: Eriodictyol chalcone and its conjugate metabolites exhibit significantly higher concentrations in the peel compared to the flesh of tomato fruits [].

Q5: What is the significance of studying eriodictyol chalcone accumulation patterns in tomato fruit ripening?

A5: Mapping the accumulation profiles of eriodictyol chalcone and its metabolites onto a putative modification pathway reveals valuable insights into the sequential modification process occurring during tomato fruit ripening. This analysis demonstrates that upstream conjugate metabolites accumulate earlier in the ripening process, while downstream metabolites accumulate later [].

Q6: Are there any known enzymes capable of utilizing eriodictyol chalcone as a substrate for glycosylation?

A6: Yes, enzyme extracts from petals of Dahlia variabilis have demonstrated the ability to catalyze the 4′-glucosylation of eriodictyol chalcone, utilizing uridine 5′-diphosphoglucose as a sugar donor. This reaction exhibits a broad pH optimum (7-8) and is influenced by various metal ions [].

Q7: Does the structure of eriodictyol chalcone influence its enzymatic glucosylation in Dahlia variabilis?

A7: Interestingly, the enzyme responsible for 4′-glucosylation in Dahlia variabilis exhibits substrate specificity. While it readily glucosylates eriodictyol chalcone, it does not accept naringenin chalcone as a substrate, highlighting the importance of the specific hydroxylation pattern of the chalcone molecule for enzymatic recognition and activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

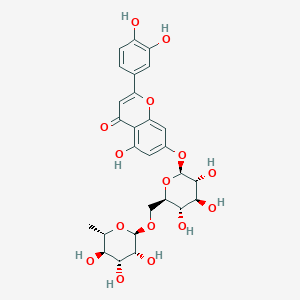

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)